molecular formula C18H13F2N3O2S B2814805 N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941984-82-3

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2814805
CAS No.: 941984-82-3
M. Wt: 373.38
InChI Key: IMGSEUFGRXOYHX-UHFFFAOYSA-N
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Description

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H13F2N3O2S and its molecular weight is 373.38. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds with the thiadiazole and benzamide moieties have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, showing promising results. These compounds were found to exhibit significant anticancer activity, with some showing comparable or even superior efficacy to standard drugs like Adriamycin. Molecular docking studies have been conducted to understand their mechanism of action, and ADMET predictions indicate good oral drug-like behavior (Tiwari et al., 2017).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives have been identified as potent, orally active antiallergy agents. These compounds have demonstrated significant potency in rat PCA models, outperforming standard antiallergy medications like disodium cromoglycate (Hargrave et al., 1983).

Antibacterial and Antifungal Agents

Several studies have reported the synthesis of benzothiazole and thiazolyl benzamide derivatives with notable antibacterial and antifungal activities. Some compounds have shown high efficacy against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antimicrobial agents. Non-cytotoxic concentrations against mammalian cell lines further underscore their therapeutic potential (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized for their application as corrosion inhibitors for carbon steel in acidic environments. These compounds have shown to provide excellent stability and higher inhibition efficiencies, highlighting their potential in protecting metals from corrosion (Hu et al., 2016).

Supramolecular Gel Formation

N-(Thiazol-2-yl)benzamide derivatives have been explored for their gelation capabilities, particularly in ethanol/water and methanol/water mixtures. The role of methyl functionality and S⋯O interaction in facilitating gelation has been elucidated, with certain derivatives demonstrating excellent gelation behavior. This finding opens up applications in the design of supramolecular materials with specific properties (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2S/c19-14-7-6-12(8-15(14)20)21-16(24)9-13-10-26-18(22-13)23-17(25)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGSEUFGRXOYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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